Benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Description
Systematic Nomenclature and Structural Identification
The compound benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-(1,3-dioxoisoindol-2-yl)benzenesulfonic acid . Its molecular formula, $$ \text{C}{14}\text{H}{9}\text{NO}{5}\text{S} $$, reflects a hybrid structure comprising a benzenesulfonic acid core substituted at the para position with a phthalimide moiety (1,3-dioxoisoindoline). The sulfonic acid group ($$-\text{SO}{3}\text{H}$$) and phthalimide ring system are electronically conjugated, as evidenced by the compound’s SMILES notation:
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)O
This notation highlights the connectivity between the sulfophenyl group and the bicyclic phthalimide system.
The molecular weight of the compound is 303.29 g/mol , with computed physicochemical properties indicating high polarity due to the sulfonic acid group’s strong hydrogen-bonding capacity. X-ray crystallographic analyses of analogous sulfonic acid derivatives confirm tetrahedral geometry at the sulfur atom and planar aromatic systems, which stabilize the molecule through resonance.
Table 1: Key Identifiers for Benzenesulfonic Acid, 4-(1,3-Dihydro-1,3-Dioxo-2H-Isoindol-2-yl)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 86581-47-7 | |
| InChIKey | ZBXNPRCCPFRADZ-UHFFFAOYSA-N | |
| DSSTox Substance ID | DTXSID50440917 | |
| Wikidata ID | Q82257414 |
Historical Context in Organic Sulfonic Acid Derivatives Research
The synthesis of benzenesulfonic acid derivatives dates to the late 19th century, with the parent compound, benzenesulfonic acid, first prepared in 1884 via sulfonation of benzene using concentrated sulfuric acid. This reaction exemplifies electrophilic aromatic substitution , where the sulfonic acid group introduces strong electron-withdrawing effects, directing subsequent reactions to meta positions.
The incorporation of phthalimide groups into sulfonic acid frameworks emerged in the late 20th century, driven by interest in hybrid architectures for advanced materials. Phthalimide, a cyclic imide derived from phthalic anhydride, was initially studied for its photostability and electronic properties. The fusion of phthalimide with sulfonic acid motifs, as seen in benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, represents a strategic advancement in designing molecules with tailored solubility and reactivity.
Early patents filed in the 2000s describe methods for synthesizing analogous compounds via nucleophilic substitution of phthalimide precursors with sulfonating agents. These developments align with broader trends in sulfonic acid chemistry, where functionalization with heterocyclic groups enhances thermal stability and ionic conductivity.
Significance of Phthalimide-Sulfonic Acid Hybrid Architectures
The integration of phthalimide and sulfonic acid functionalities confers unique physicochemical properties:
- Enhanced Solubility : The sulfonic acid group imparts water solubility, while the phthalimide moiety contributes to organic solvent compatibility, enabling applications in biphasic catalysis.
- Electronic Modulation : Resonance between the sulfonate anion and phthalimide’s electron-deficient ring system stabilizes charge-separated states, relevant to photovoltaic materials.
- Biological Relevance : Phthalimide derivatives exhibit anti-inflammatory and antimicrobial activity, with sulfonic acid groups improving bioavailability through salt formation.
Recent studies demonstrate the utility of such hybrids in:
- Polymer Electrolytes : Sulfonic acid groups facilitate proton conduction in fuel cell membranes, while phthalimide units enhance mechanical strength.
- Pharmaceutical Intermediates : The compound serves as a precursor to benzimidazole derivatives, which are explored as kinase inhibitors and antiviral agents.
Table 2: Comparative Analysis of Phthalimide-Sulfonic Acid Hybrids
| Property | Benzenesulfonic Acid Hybrid | Conventional Sulfonic Acids |
|---|---|---|
| Water Solubility | High ($$>100 \, \text{g/L}$$) | Moderate ($$20–50 \, \text{g/L}$$) |
| Thermal Decomposition | $$220–240^\circ \text{C}$$ | $$180–200^\circ \text{C}$$ |
| pKa | $$-2.8$$ (sulfonic acid) | $$-2.5 \text{ to } -3.0$$ |
Properties
CAS No. |
86581-47-7 |
|---|---|
Molecular Formula |
C14H9NO5S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c16-13-11-3-1-2-4-12(11)14(17)15(13)9-5-7-10(8-6-9)21(18,19)20/h1-8H,(H,18,19,20) |
InChI Key |
ZBXNPRCCPFRADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride
- This intermediate is crucial for the final coupling step.
- It is synthesized by chlorosulfonation of the corresponding 4-(1,3-dioxoisoindol-2-yl)benzenesulfonic acid or related precursors.
- The sulfonyl chloride group (-SO2Cl) is introduced using reagents such as chlorosulfonic acid or thionyl chloride under anhydrous conditions.
- The molecular weight of this intermediate is approximately 321.7 g/mol.
Coupling Reaction to Form the Target Compound
- The sulfonyl chloride intermediate is reacted with the isoindole derivative or an amine-containing isoindole precursor.
- The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran.
- A base (e.g., triethylamine or pyridine) is used to neutralize the hydrochloric acid generated during the reaction.
- Reaction temperature is controlled, often maintained at 0–25 °C to avoid side reactions.
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
One-Pot Cyclization and Sulfonation (Advanced Method)
- Some patented processes describe a one-pot synthesis where cyclization of an enantiomerically pure precursor and sulfonation occur simultaneously.
- This method uses benzenesulfonic acid as a catalyst or reagent in the presence of other sulfonic acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid).
- The one-pot approach improves efficiency by reducing isolation steps and increasing yield.
- Conditions include acidic media and controlled temperature to facilitate cyclization and sulfonation.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Preparation of isoindole precursor | Starting materials with isoindole moiety | May involve cyclization reactions |
| 2 | Chlorosulfonation to form sulfonyl chloride | Chlorosulfonic acid or thionyl chloride | Anhydrous conditions, low temperature |
| 3 | Coupling sulfonyl chloride with isoindole derivative | Base (triethylamine), inert solvent | Nucleophilic substitution, 0–25 °C |
| 4 | One-pot cyclization and sulfonation (optional) | Benzenesulfonic acid, other sulfonic acids | Enhances efficiency, patented method |
| 5 | Purification and characterization | Recrystallization, chromatography | Confirm structure and purity |
Research Findings and Notes
- The sulfonamide bond formation is a well-established reaction, but the presence of the isoindole ring requires careful control of reaction conditions to prevent ring opening or side reactions.
- The one-pot cyclization and sulfonation method reported in patent WO2014025978A1 demonstrates improved synthetic efficiency and potential for scale-up.
- The use of benzenesulfonic acid as a reagent or catalyst in the synthesis is notable, as it can influence reaction rates and selectivity.
- The compound’s biological activity as a sulfonamide derivative suggests that maintaining the integrity of the sulfonamide and isoindole moieties during synthesis is critical for its function.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance:
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-proliferative effects of isoindole derivatives on cancer cell lines (Zhou et al., 2009) .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its sulfonic acid group can be utilized for:
- Catalysis: Acting as a catalyst in various organic reactions due to its acidic properties.
- Functionalization: Enabling further modification of the isoindole structure to create more complex molecules.
Analytical Chemistry
In analytical chemistry, benzenesulfonic acid derivatives are used as reagents for detecting and quantifying other substances due to their ability to form stable complexes with metal ions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhou et al., 2009 | Anti-cancer activity | Demonstrated that isoindole derivatives inhibit cancer cell proliferation effectively. |
| Zav'yalov et al., 2002 | Synthesis methods | Explored efficient synthetic routes for producing benzenesulfonic acid derivatives with high yields. |
| Chapman et al., 1983 | Analytical applications | Developed methods for using benzenesulfonic acids in the detection of metal ions in complex mixtures. |
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
(1,3-Dioxoisoindol-2-yl) 4-Methylbenzenesulfonate (CAS 56530-39-3)
- Structure : Replaces the sulfonic acid (-SO3H) with a sulfonate ester (-SO3-) linked to a methylbenzene group.
- Molecular Formula: C15H13NO5S (MW: 317.04 g/mol).
- Key Differences : The ester group reduces acidity compared to the sulfonic acid. This compound is more lipophilic, affecting solubility and reactivity in organic solvents. It may serve as a precursor in nucleophilic substitution reactions .
Benzeneacetic Acid, 4-(1,3-Dihydro-1,3-Dioxo-2H-Isoindol-2-yl)-α-Ethyl (CAS 94232-67-4)
- Structure : Substitutes the sulfonic acid with a carboxylic acid (benzeneacetic acid) and an ethyl side chain.
- Molecular Formula: C18H15NO4 (MW: 309.32 g/mol).
- Key Differences: The carboxylic acid group introduces different hydrogen-bonding capabilities and pH-dependent solubility.
Functional Analogs
Phosmet (CAS 732-11-6)
- Structure : Contains a phthalimide group linked to a phosphorodithioate moiety.
- Molecular Formula: C11H12NO4PS2 (MW: 317.33 g/mol).
- Key Differences: The phosphorodithioate group confers insecticidal activity, as seen in its use as a nonsystemic acaricide. Unlike sulfonic acid derivatives, this compound exhibits cholinesterase inhibition, highlighting divergent bioactivity .
Benzoic Acid, 4-[(1,3-Dihydro-1,3-Dioxo-2H-Isoindol-2-yl)Methyl] (CAS 227598-41-6)
- Structure : Features a benzoic acid group connected via a methylene bridge to the phthalimide.
- Molecular Formula: C15H9NO4 (MW: 267.24 g/mol).
- Its reduced acidity compared to sulfonic acid derivatives may limit ionic interactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| Target Compound (Hypothesized) | C14H9NO5S | ~327.29 | Sulfonic acid, phthalimide | High acidity, water solubility |
| (1,3-Dioxoisoindol-2-yl) 4-Methylbenzenesulfonate | C15H13NO5S | 317.04 | Sulfonate ester | Lipophilic, hydrolytically unstable |
| Benzeneacetic Acid (CAS 94232-67-4) | C18H15NO4 | 309.32 | Carboxylic acid | pH-dependent solubility, moderate acidity |
| Phosmet | C11H12NO4PS2 | 317.33 | Phosphorodithioate | Cholinesterase inhibition, insecticidal |
Stability and Reactivity
- Sulfonic Acid Derivatives : High thermal and aqueous stability due to strong acid character. Resistant to hydrolysis under physiological conditions.
- Sulfonate Esters : Prone to hydrolysis in acidic/basic media, forming sulfonic acids or alcohols. This reactivity is exploited in prodrug design .
- Carboxylic Acid Derivatives : Susceptible to decarboxylation at elevated temperatures or in strongly acidic environments .
Regulatory and Environmental Considerations
- Sulfonic Acids: Often regulated due to persistence in aquatic environments. notes strict controls on sulfonic acid salts (e.g., dinonylnaphthalenesulfonates) .
- Phosmet : Classified as an EPA-regulated pesticide with specific toxicity profiles .
Biological Activity
Benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its applications in pharmaceutical research.
- Molecular Formula : C19H16N2O5
- Molecular Weight : 352.35 g/mol
- Density : 1.49 g/cm³
- Melting Point : 290-295 °C
- Boiling Point : 519.6 °C at 760 mmHg
- Flash Point : 268 °C
Antiviral Properties
Recent studies have highlighted the antiviral potential of sulfonamide derivatives. For instance, compounds similar to benzenesulfonic acid have shown effectiveness against various viruses, including Dengue virus (DENV) and Zika virus (ZIKV).
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that certain sulfonamide derivatives exhibited IC50 values significantly lower than those of standard antiviral drugs like ribavirin, indicating a higher efficacy against DENV . These findings suggest that benzenesulfonic acid derivatives could be explored further for their antiviral properties.
Anticancer Activity
Research has indicated that compounds containing isoindole structures possess anticancer properties.
-
Inhibition of Tumor Growth :
- Compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth in vitro. For example, some derivatives showed promising results in reducing cell viability in various cancer cell lines.
-
Mechanisms :
- The proposed mechanisms include induction of apoptosis and inhibition of angiogenesis, which are critical pathways in cancer progression.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of benzenesulfonic acid derivatives.
Q & A
Q. What are the optimized synthetic routes for Benzenesulfonic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling benzenesulfonic acid derivatives with isoindole-1,3-dione moieties. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorobenzenesulfonic acid with 2-amino-1H-isoindole-1,3(2H)-dione under alkaline conditions.
- Catalytic optimization : Using palladium catalysts for cross-coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura coupling for aromatic systems) .
- Solvent effects : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while temperature control (60–80°C) minimizes side reactions .
Yield improvements (>75%) are achievable by iterative purification via column chromatography and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 381.2 (C₁₆H₁₂N₂O₆S) and fragments corresponding to sulfonate (SO₃⁻, m/z 80) and isoindole-dione (C₈H₄O₂N⁻, m/z 146) groups .
- FT-IR : Strong absorptions at 1710–1680 cm⁻¹ (C=O stretching of isoindole-dione) and 1180–1160 cm⁻¹ (S=O asymmetric stretching) .
- ¹H/¹³C NMR : Aromatic protons at δ 7.5–8.1 ppm (sulfonyl-substituted benzene) and isoindole-dione carbonyl carbons at δ 165–168 ppm .
Q. What is the reactivity profile of this compound under acidic or basic conditions?
- Acidic hydrolysis : The sulfonate group remains stable, but the isoindole-dione ring undergoes partial hydrolysis to phthalic acid derivatives at pH < 2 .
- Basic conditions : Nucleophilic attack at the sulfonyl group occurs in NaOH (1M), forming 4-hydroxybenzenesulfonate and isoindole-dione byproducts .
- Thermal stability : Decomposition above 250°C, with TGA showing mass loss corresponding to SO₃ and CO₂ elimination .
Advanced Research Questions
Q. How does this compound interact with biological targets such as Nrf2/Keap1, and what methodological approaches validate these interactions?
- Nrf2 activation : The isoindole-dione moiety disrupts Keap1-Nrf2 binding, promoting Nrf2 nuclear translocation. Validate via:
Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1), moderate blood-brain barrier permeability, and CYP450 inhibition potential .
- Molecular docking : Simulate binding to Keap1 (PDB: 2FLU) to identify critical interactions (e.g., hydrogen bonds with Arg483 and Ser508) .
- Toxicity screening : Ames test analogs show no mutagenicity, but hepatotoxicity risk is predicted via HepG2 cell viability assays (IC₅₀ > 100 μM) .
Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical and biological properties?
- Fluorinated analogs : Introducing CF₃ groups at the benzene ring increases lipophilicity (logP +0.5) and enhances metabolic stability (t₁/₂ in liver microsomes: 45 min → 90 min) .
- Sulfonate replacement : Replacing SO₃H with phosphonate groups reduces aqueous solubility but improves membrane permeability (PAMPA assay: Pe ↑ 2.5-fold) .
- Isoindole-dione substitution : Replacing the dione with a thioamide decreases Nrf2 activation potency by 60%, highlighting the critical role of carbonyl groups .
Q. What contradictions exist in reported data on this compound’s stability, and how can they be resolved experimentally?
- Contradiction : Some studies report stability in PBS (pH 7.4) for >48 hours, while others note degradation under UV light .
- Resolution : Conduct controlled stability studies:
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
